2-chloro-5-ethynylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethynylaniline is an organic compound with the molecular formula C8H6ClN It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the second position and an ethynyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-ethynylaniline can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 2-chloroaniline is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethynylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The ethynyl group can participate in cyclization reactions to form heterocyclic compounds, such as indoles, through palladium-catalyzed processes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Used in Sonogashira coupling and cyclization reactions.
Bases: Triethylamine, potassium carbonate, and tetrabutylammonium fluoride are commonly used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are frequently used solvents.
Major Products Formed:
Indole Derivatives: Formed through cyclization reactions.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-5-ethynylaniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl and amino groups. These functional groups allow the compound to undergo cyclization, substitution, and other reactions, leading to the formation of biologically active molecules. The molecular targets and pathways involved depend on the specific derivatives and their applications .
Comparison with Similar Compounds
2-Chloroaniline: Lacks the ethynyl group, making it less versatile in cyclization reactions.
5-Ethynylaniline: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Bromo-5-ethynylaniline: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 2-Chloro-5-ethynylaniline is unique due to the presence of both the chlorine and ethynyl groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields .
Properties
CAS No. |
1849263-17-7 |
---|---|
Molecular Formula |
C8H6ClN |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-5-ethynylaniline |
InChI |
InChI=1S/C8H6ClN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 |
InChI Key |
CECMUNZRIZYCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.